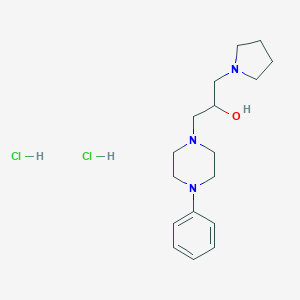
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PEPAP, and it is a psychoactive agent that has been found to have several biochemical and physiological effects. In
科学的研究の応用
PEPAP has been found to have potential therapeutic applications in the treatment of several neurological disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in drug addiction therapy. Additionally, PEPAP has been found to have a potential role in cancer treatment due to its ability to induce apoptosis in cancer cells.
作用機序
PEPAP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The compound also has an affinity for dopamine D2 receptors. These actions are believed to be responsible for the compound's psychoactive effects and potential therapeutic applications.
生化学的および生理学的効果
PEPAP has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and anti-addictive effects. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
PEPAP has several advantages for lab experiments, including its relatively low toxicity and high potency. However, the compound's psychoactive effects may make it difficult to use in certain types of experiments, and its limited availability may also pose a challenge.
将来の方向性
There are several future directions for research on PEPAP. One area of interest is the compound's potential use in the treatment of drug addiction. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs may lead to the discovery of even more potent and effective compounds.
合成法
PEPAP is synthesized using a multi-step process that involves the reaction of piperazine with 1-phenyl-2-chloroethane. The reaction product is then treated with pyrrolidine to yield the desired compound. The final step involves the formation of dihydrochloride salt by reacting PEPAP with hydrochloric acid.
特性
CAS番号 |
198767-56-5 |
|---|---|
製品名 |
4-Phenyl-alpha-(1-pyrrolidinyl)methyl-1-piperazineethanol dihydrochloride |
分子式 |
C17H29Cl2N3O |
分子量 |
362.3 g/mol |
IUPAC名 |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
InChIキー |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
正規SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
同義語 |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



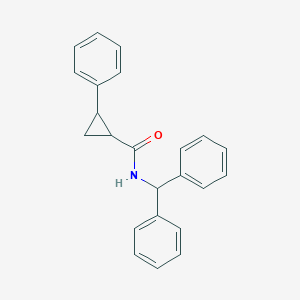
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
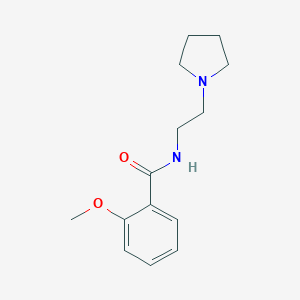


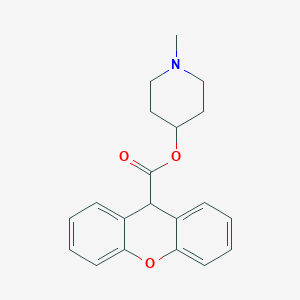

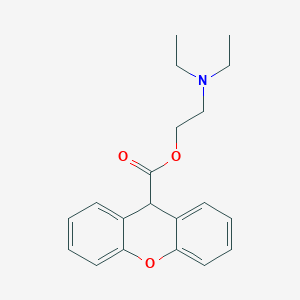
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
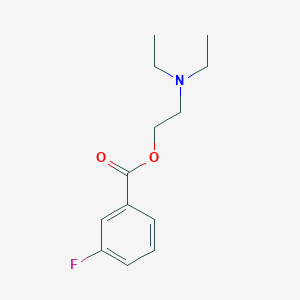
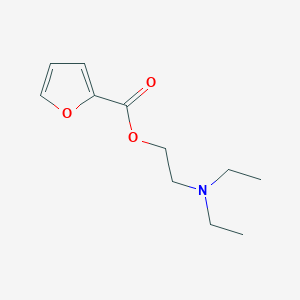
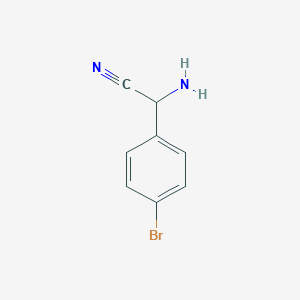
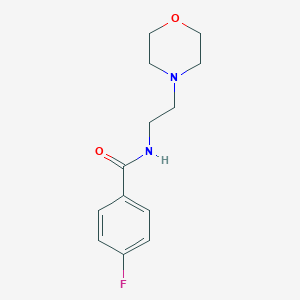
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)